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Cat. No.: B7789139 Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding C646
C646 is a potent, cell-permeable, and reversible small molecule inhibitor of the histone

acetyltransferase (HAT) activity of p300 and its paralog, CREB-binding protein (CBP).[1] It

functions as a competitive inhibitor with respect to acetyl-CoA, binding to the Lys-CoA binding

pocket of p300.[1] Its selectivity for p300/CBP over other HATs, such as PCAF, GCN5, and

MOZ, has established C646 as a critical chemical probe for elucidating the specific roles of

p300/CBP in gene regulation, cell signaling, and disease pathogenesis.[1] This guide provides

an in-depth overview of C646, its mechanism, quantitative data on its activity, detailed

experimental protocols for its use, and its impact on key cellular signaling pathways.

Chemical Properties of C646:

Molecular Formula: C₂₄H₁₉N₃O₆[2]

Molecular Weight: 445.42 g/mol [1][3]

CAS Number: 328968-36-1[1]

Solubility: Soluble in DMSO.[1][4]

Quantitative Data on C646 Activity
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The efficacy and selectivity of C646 have been quantified across various biochemical and

cellular assays. The following tables summarize key data points for easy reference and

comparison.

Table 1: Inhibitory Potency and Selectivity of C646

Target Enzyme
Inhibition Constant
(Ki)

IC₅₀ Notes

p300
400 nM[3][4][5][6]
[7]

1.6 µM[4][8]

Competitive
inhibition versus
Acetyl-CoA in cell-
free assays.

| PCAF, GCN5, Rtt109, Sas, MOZ | Not specified | >100 µM (estimated) | Elicits less than 10%

inhibition against these HATs.[1] |

Table 2: Antiproliferative Activity of C646 in Cancer Cell Lines

Cell Line Cancer Type IC₅₀ (Cell Viability) Treatment Duration

Kasumi-1, SKNO-1

Acute Myeloid
Leukemia (AML),
AML1-ETO-positive

~10-20 µM 24-72 hours[9]

PSN1, MIAPaCa2 Pancreatic Cancer ~30-40 µM 72 hours[10][11]

Various Gastric

Cancer Lines
Gastric Cancer ~10-20 µM 24-72 hours[12][13]

Prostate Cancer Lines Prostate Cancer ~20 µM Not specified[3][14]

| Melanoma & NSCLC Lines | Melanoma, Non-Small Cell Lung Cancer | ~10 µM | Not

specified[1] |

Table 3: Cellular Effects of C646 on Histone Acetylation
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Cell Line
C646
Concentration

Effect on Histone
Marks

Notes

C3H 10T1/2 (Mouse

Fibroblasts)
25 µM

Reduction in global
H3 and H4
acetylation.[3]

Abrogates TSA-
induced
hyperacetylation.
[3]

PSN1, MIAPaCa2

(Pancreatic)
10-50 µM

Dose-dependent

decrease in H3K9ac,

H3K18ac, H3K27ac.

[10]

Gastric Cancer Cell

Lines
10 µM

Significant reduction

in acetylated Histone

H3 (Ac-H3).[12][13]

| RAW264.7 (Murine Macrophages) | 7-30 µM | Counterintuitive slight increase in H3

acetylation.[5][7] | At concentrations ≥7 µM, C646 also inhibits HDACs.[5][7] |

Signaling Pathways Modulated by C646
p300/CBP are crucial co-activators for a multitude of transcription factors, integrating various

signaling pathways to control gene expression. By inhibiting p300/CBP, C646 can significantly

alter these pathways, which is particularly relevant in cancer and inflammation research.

Key Affected Pathways:

NF-κB Pathway: p300 acetylates the p65 subunit of NF-κB, enhancing its transcriptional

activity.[15] C646 treatment can inhibit this process, leading to the downregulation of pro-

inflammatory and survival genes.[5][15] This makes C646 a valuable tool for studying

inflammatory diseases and cancers with constitutive NF-κB activation.[5][7]

p53 Pathway: Acetylation of p53 by p300/CBP is critical for its stability and activation as a

tumor suppressor. The effect of C646 on this pathway can be context-dependent, but it has

been shown to augment p53 protein levels in some cancer cells.[6]
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Androgen Receptor (AR) Signaling: In prostate cancer, p300/CBP are co-activators for the

AR.[15] C646 treatment has been shown to interfere with AR function and induce apoptosis

in both androgen-sensitive and castration-resistant prostate cancer cells.[3][15]

Hypoxia-Inducible Factor (HIF-1α) Pathway: p300/CBP are required for the transcriptional

activity of HIF-1α, a key regulator of the cellular response to hypoxia, which is often

implicated in tumor progression.[16]
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Caption: C646 inhibits p300/CBP-mediated acetylation of NF-κB.
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Detailed Experimental Protocols
The following protocols provide a framework for studying the effects of C646. Concentrations

and incubation times should be optimized for specific cell types and experimental goals.

Western Blotting for Histone Acetylation Changes
This protocol is used to assess global changes in histone acetylation levels following C646
treatment.

Methodology:

Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere

overnight. Treat cells with desired concentrations of C646 (e.g., 10-50 µM) or DMSO (vehicle

control) for a specified duration (e.g., 6, 24, or 48 hours).[11][13]

Histone Extraction:

Harvest cells and wash with ice-cold PBS.

Lyse cells in a Triton-based buffer (e.g., 0.5% Triton X-100 in PBS with protease inhibitors)

on ice for 10 minutes to release nuclei.[17]

Centrifuge to pellet the nuclei (e.g., 1,000 x g for 10 min at 4°C).[17]

Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with gentle

rotation to extract acid-soluble proteins (histones).[17]

Centrifuge at high speed to pellet debris and collect the supernatant containing histones.

Protein Quantification: Determine the protein concentration of the histone extracts using a

Bradford or BCA assay.

SDS-PAGE and Transfer:

Mix 15-20 µg of histone extract with 5x SDS loading buffer and denature at 96°C for 10

minutes.[18]
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Load samples onto a 15% SDS-polyacrylamide gel and run at 100 V until adequate

separation is achieved.[18][19]

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Immunoblotting:

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with a primary antibody specific for an acetylated histone mark

(e.g., anti-acetyl-H3K27, anti-acetyl-H3K9) or total histone H3 (as a loading control)

overnight at 4°C.[13]

Wash the membrane three times with TBST.

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash three times with TBST and visualize the protein bands using an enhanced

chemiluminescence (ECL) substrate.
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1. Cell Treatment
Treat cells with C646 or DMSO vehicle.

2. Cell Lysis & Histone Extraction
Isolate nuclei and perform acid extraction.

3. Protein Quantification
Determine histone concentration.

4. SDS-PAGE
Separate histone proteins by size.

5. Western Transfer
Transfer proteins to a PVDF membrane.

6. Immunoblotting
Probe with specific antibodies for Ac-Histones & Total Histones.

7. Detection
Visualize bands using ECL.

8. Analysis
Quantify band intensity relative to loading control.

Click to download full resolution via product page

Caption: Workflow for Western Blot analysis of histone acetylation.

Chromatin Immunoprecipitation (ChIP) Assay

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 16 Tech Support

https://www.benchchem.com/product/b7789139?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7789139?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ChIP is used to determine if C646 treatment alters histone acetylation at specific genomic loci,

such as gene promoters.

Methodology:

Cell Treatment and Cross-linking:

Treat ~1-5 x 10⁷ cells with C646 (e.g., 40 µM for 48 hours) or DMSO.[11]

Add formaldehyde directly to the culture medium to a final concentration of 1% and

incubate for 10 minutes at room temperature to cross-link proteins to DNA.[17]

Quench the reaction by adding glycine to a final concentration of 0.125 M.[17]

Cell Lysis and Chromatin Shearing:

Harvest cells, wash with cold PBS, and lyse to release nuclei.[17]

Resuspend nuclei in a shearing buffer (e.g., containing SDS) and sonicate the chromatin

to an average fragment size of 200-1000 bp.[11][20] Verify fragment size on an agarose

gel.

Immunoprecipitation (IP):

Pre-clear the chromatin lysate with Protein A/G beads.

Save a small aliquot of the lysate as the "Input" control.

Incubate the remaining lysate overnight at 4°C with an antibody specific for an acetylated

histone (e.g., anti-H3K27ac) or a negative control IgG.[11]

Add Protein A/G beads to capture the antibody-protein-DNA complexes.

Washes and Elution:

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-

specific binding.
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Elute the chromatin complexes from the beads.

Reverse Cross-links and DNA Purification:

Add NaCl and incubate at 65°C for several hours to reverse the formaldehyde cross-links.

Treat with RNase A and Proteinase K to remove RNA and protein.

Purify the DNA using phenol-chloroform extraction or a DNA purification kit.

Analysis:

Use quantitative PCR (qPCR) with primers specific to the promoter region of a target gene

to quantify the enrichment of acetylated histones.[11] Normalize the IP signal to the input

control.
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1. Cross-linking
Treat cells with C646, then fix with formaldehyde.

2. Chromatin Shearing
Lyse cells and sonicate DNA to 200-1000 bp fragments.

3. Immunoprecipitation
Incubate with anti-acetyl-histone antibody.

4. Isolate Complexes
Capture antibody-chromatin complexes with beads.

5. Reverse Cross-links
Elute complexes and reverse formaldehyde cross-links.

6. DNA Purification
Purify the immunoprecipitated DNA.

7. qPCR Analysis
Quantify enrichment at specific gene promoters.

Click to download full resolution via product page

Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP).

Cell Viability Assay (MTS/MTT)
This assay measures the effect of C646 on cell proliferation and metabolic activity.

Methodology:
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Cell Seeding: Seed cells into a 96-well plate at a density of 1,500-8,000 cells per well and

allow them to attach overnight.[10][21]

C646 Treatment: Add various concentrations of C646 (e.g., 10-50 µM) to the wells.[10]

Include a vehicle-only (DMSO) control.

Incubation: Incubate the plate for a desired period (e.g., 24, 48, 72 hours) at 37°C.[10][22]

Reagent Addition: Add MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.

[21][22] Viable cells with active metabolism will convert the reagent into a colored formazan

product.

Absorbance Measurement: If using MTT, add a solubilizing agent (like DMSO) to dissolve

the formazan crystals.[22] Measure the absorbance at the appropriate wavelength (e.g., 490

nm) using a microplate reader.[21][22]

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control

cells. Plot the results to determine the IC₅₀ value.
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1. Cell Seeding
Plate cells in 96-well plates.

2. C646 Treatment
Add serial dilutions of C646.

3. Incubation
Incubate for 24, 48, or 72 hours.

4. Add MTS/MTT Reagent
Metabolically active cells convert reagent to formazan.

5. Measure Absorbance
Quantify formazan product with a plate reader.

6. Calculate Viability
Determine cell viability relative to control to find IC₅₀.

Click to download full resolution via product page

Caption: Workflow for assessing cell viability after C646 treatment.

Considerations for Use
Selectivity: While C646 is highly selective for p300/CBP over other HATs, researchers should

be aware of potential off-target effects.[1] Notably, at concentrations of 7 µM and higher,

C646 has been reported to inhibit histone deacetylases (HDACs), which could lead to

complex or counterintuitive results, such as an increase in histone acetylation in some

contexts.[5][7]

Applications: C646 is extensively used as a pharmacological probe to study the biological

functions of p300/CBP.[3] Its ability to induce cell cycle arrest, apoptosis, and autophagy has
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made it a valuable tool in cancer research, with demonstrated anti-tumor effects in models of

leukemia, pancreatic cancer, gastric cancer, and prostate cancer.[3][9][11][12] It is also being

explored for its anti-inflammatory properties.[5][23]

Conclusion
C646 is an indispensable tool for the specific inhibition of p300/CBP histone acetyltransferases.

Its well-characterized mechanism of action and defined potency allow researchers to dissect

the precise roles of these enzymes in health and disease. By employing the standardized

protocols and understanding the quantitative data presented in this guide, scientists and drug

development professionals can effectively leverage C646 to investigate the complex interplay

of histone acetylation in cellular signaling and explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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